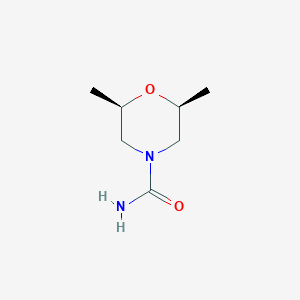

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide

Description

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide |

InChI |

InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10)/t5-,6+ |

InChI Key |

QWCPQZIITWPWQE-OLQVQODUSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(=O)N |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide typically involves:

- Construction of the chiral 2,6-dimethylmorpholine ring system.

- Introduction of the carboxamide functional group at the 4-position.

- Maintenance of stereochemical integrity (2R,6S configuration).

Two main approaches are documented:

Synthesis of Chiral 2,6-Dimethylmorpholine Intermediate

A key intermediate, (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, has been prepared using stereoselective methods involving:

- Reaction of chiral hydroxypropylamino derivatives with dichloromethane and potassium carbonate as base.

- Use of trifluoromethanesulfonic anhydride as an activating agent.

- Controlled temperature conditions (15–25 °C) to preserve stereochemistry.

Example procedure (adapted from patent CN109293649A):

| Reagent/Condition | Quantity/Parameter |

|---|---|

| Dichloromethane | 150 g |

| Potassium carbonate | 30.5 g (0.22 moles) |

| N,N-bis(2S-2-hydroxypropylamino)-5-nitropyridine | 25.5 g (0.1 moles) |

| Trifluoromethanesulfonic anhydride | 33.0 g (0.12 moles) |

| Temperature | 15–25 °C |

| Reaction time | 4 hours post addition |

The reaction proceeds with simultaneous dropwise addition of reagents over 1–2 hours, followed by stirring and filtration to isolate the intermediate.

Amide Coupling to Form the Carboxamide Group

The carboxamide functionality at the 4-position is introduced via amide bond formation between the morpholine amine and a carboxylic acid derivative.

Two main coupling procedures have been reported:

| Procedure | Description |

|---|---|

| (a) | Use of carboxylic acid, amine, base (e.g., DMAP), and coupling reagents such as DCC in aqueous micellar media (2 wt% TPGS-750-M/H2O) at 45 °C for 20 h. Extraction and purification by column chromatography yield the amide product. |

| (b) | Stepwise addition of DCC with catalytic DMAP in aqueous micellar conditions, repeated to ensure complete coupling, followed by extraction and purification. |

These methods achieve high yields (up to 80%) and maintain stereochemical purity.

One-Pot Large Scale Synthesis

A one-pot synthesis approach has been developed for scalability:

- Initial SNAr reaction of (2S,6R)-2,6-dimethylmorpholine with 2-chloro-5-nitropyridine in aqueous micellar media.

- Subsequent addition of chlorinating agents and ammonium chloride to afford the amine intermediate.

- Followed by amide coupling in the same reaction vessel.

This method simplifies purification and improves overall yield and efficiency.

Analytical Data and Characterization

NMR Spectroscopy Data

| Compound | 1H NMR (500 MHz, CDCl3) Chemical Shifts (δ ppm) | 13C NMR (126 MHz, CDCl3) Chemical Shifts (δ ppm) |

|---|---|---|

| (2S,6R)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine | 9.03 (s, 1H), 8.21 (d, J=9.5 Hz, 1H), 7.28 (s, 0H), 6.57 (d, J=9.5 Hz, 2H), 4.30 (d, J=11.8 Hz, 5H), 3.68 (s, 1H), 2.86–2.51 (m, 3H), 1.28 (s, 5H) | 160.14, 146.36, 135.16, 133.03, 104.58, 71.51, 50.16, 18.85 |

These data confirm the structure and stereochemistry of the morpholine intermediate.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights consistent with the expected molecular formulae of intermediates and final products, e.g., m/z 204 for related picolinic acid derivatives.

Comparative Analysis of Preparation Routes

| Feature | Route 1 (Traditional Coupling) | Route 2 (One-Pot Micellar Synthesis) |

|---|---|---|

| Reaction Medium | Organic solvent with coupling reagents | Aqueous micellar solution (2 wt% TPGS-750-M) |

| Temperature | 45 °C | 45 °C |

| Reaction Time | 15–20 hours | 2–20 hours (sequential steps) |

| Yield | ~80% | Up to 90% (for intermediate) |

| Scalability | Moderate | High |

| Purification | Column chromatography | Filtration and extraction |

| Stereochemical Control | High | High |

The one-pot micellar method offers advantages in green chemistry, scalability, and operational simplicity.

Summary and Recommendations

The preparation of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide involves stereoselective synthesis of the chiral morpholine ring followed by efficient amide coupling. Recent advances favor aqueous micellar media for greener, scalable synthesis with high yield and stereochemical fidelity.

- Use of trifluoromethanesulfonic anhydride and potassium carbonate enables stereoselective morpholine formation.

- Amide coupling in aqueous micellar media using DCC and DMAP is effective and environmentally friendly.

- One-pot synthesis routes enhance scalability and reduce purification steps.

- Analytical data including NMR and MS confirm product identity and purity.

These methods are well-documented in patents and peer-reviewed literature, providing robust protocols for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide, a comparative analysis with structurally related morpholine derivatives is provided below. Key parameters include molecular structure, substituents, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects :

- The carboxamide group in (2R,6S)-2,6-dimethylmorpholine-4-carboxamide introduces hydrogen-bonding capacity, contrasting with the lipophilic dodecyl chain in (2S,6S)-4-dodecyl-2,6-dimethylmorpholine. This difference suggests divergent applications: the former in aqueous environments (e.g., drug solubility) and the latter in lipid-rich systems .

- N,N-Dimethylmorpholine-4-carboxamide (CAS 38952-62-4) shares the carboxamide group but substitutes the methyl groups on the carboxamide nitrogen. This modification may reduce polarity and alter metabolic stability compared to the target compound .

Stereochemical Influence :

- The 2R,6S configuration distinguishes the target compound from diastereomers like (2S,6S)-4-dodecyl-2,6-dimethylmorpholine. Stereochemistry can significantly impact receptor binding; for example, Prottremin derivatives () rely on specific configurations for anti-Parkinson activity .

Biological and Industrial Relevance :

- Morpholine derivatives with carboxamide groups are frequently utilized in drug discovery for their balance of solubility and bioavailability. In contrast, analogs with long alkyl chains (e.g., dodecyl) may find use in surfactants or lipid-based formulations .

- High-similarity compounds like [5221-62-5] (similarity score 0.77) could serve as lead compounds in structure-activity relationship (SAR) studies to optimize the target molecule’s efficacy .

Biological Activity

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide is a chiral compound belonging to the morpholine family, characterized by its unique stereochemistry and functional groups. The compound has garnered attention for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications in neurological disorders and cancer treatment.

- Molecular Formula : C₆H₁₃N₃O

- Molecular Weight : Approximately 155.21 g/mol

- Structure : The compound features a morpholine ring with methyl substitutions at the 2 and 6 positions, along with a carboxamide group at the 4 position.

Research indicates that (2R,6S)-2,6-dimethylmorpholine-4-carboxamide functions primarily as an inhibitor of various enzymes and receptors. Its structural features enable it to interact effectively with biological targets, modulating their activities. This interaction is crucial for understanding its therapeutic potential.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition is particularly relevant in the treatment of cancer and neurodegenerative diseases.

- Receptor Interaction : It also exhibits potential in modulating receptor activities, contributing to its efficacy in neurological applications.

Biological Activity and Applications

The biological activity of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide has been explored across various studies:

- Cancer Treatment :

- Neurological Disorders :

- Antiviral Activity :

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R,6S)-2,6-Dimethylmorpholine-4-carboxamide | Morpholine structure with methyl groups at 2 and 6 | Chiral center enhances binding affinity |

| tert-Butyl 2,6-dimethylmorpholine-4-carboxylate | Similar morpholine structure with tert-butyl group | Increased steric hindrance may affect biological activity |

| N-Methyl-2,6-dimethylmorpholine | Methyl substitution at nitrogen | Potentially different biological activity due to structure |

Case Studies

Several case studies have highlighted the efficacy of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide:

- Study on Kinase Inhibition :

- Neuroprotective Effects :

Q & A

Basic: What are the standard synthetic routes for (2R,6S)-2,6-dimethylmorpholine-4-carboxamide, and how can reaction conditions be optimized to enhance enantiomeric excess?

The synthesis typically involves multi-step reactions starting from chiral precursors to preserve stereochemistry. Key steps include ring-closing reactions of substituted ethanolamine derivatives under acidic or basic conditions. To optimize enantiomeric excess, researchers should:

- Use chiral auxiliaries or catalysts to control stereoselectivity during morpholine ring formation.

- Monitor reaction temperature (e.g., low temperatures reduce racemization) and solvent polarity (e.g., aprotic solvents favor specific transition states).

- Employ kinetic resolution via enzymatic methods or chiral chromatography intermediates .

Basic: Which analytical techniques are most effective for determining the enantiomeric purity of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide?

Chiral HPLC and NMR spectroscopy are standard. For HPLC:

- Use a chiral stationary phase (e.g., cellulose- or amylose-based columns).

- Optimize mobile phase composition (e.g., methanol/water with phosphate buffers at pH 5.5 ± 0.02, as validated in pharmacopeial methods) .

- Validate methods using spiked racemic mixtures and calculate resolution factors (>1.5).

For NMR, chiral derivatizing agents (e.g., Mosher’s acid) can differentiate enantiomers via distinct splitting patterns in - or -NMR .

Advanced: How does the stereochemical configuration of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide influence its binding affinity to biological targets?

The (2R,6S) configuration creates a rigid, bowl-shaped structure that complements hydrophobic pockets in enzymes or receptors. Computational methods like molecular docking (AutoDock Vina) and molecular dynamics simulations can model interactions:

- Compare binding energies of enantiomers to identify stereospecific binding sites.

- Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR, MS) when characterizing derivatives of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide?

- NMR discrepancies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For diastereomers, compare coupling constants (-values) in -NMR.

- MS ambiguities : Perform high-resolution mass spectrometry (HRMS) to distinguish isobaric species. Isotopic labeling (e.g., -tags) aids fragmentation pattern analysis .

Advanced: In designing in vitro assays for bioactivity evaluation, what controls ensure assay reproducibility?

- Include positive controls (known inhibitors/agonists of the target) and negative controls (vehicle-only and scrambled compounds).

- Validate assay conditions via:

Advanced: How can solubility and stability challenges in pharmacokinetic studies be addressed?

- Solubility : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin-based formulations. Use dynamic light scattering (DLS) to monitor aggregation.

- Stability : Conduct forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) and analyze degradation products via LC-MS. Optimize storage conditions (lyophilization, inert atmosphere) .

Advanced: What explains discrepancies in reported biological activities of analogs, and how can these be investigated?

Variations often arise from differences in:

- Assay conditions (e.g., cell line specificity, serum content).

- Metabolic stability (e.g., cytochrome P450 interactions).

Systematic approaches include: - Meta-analysis of published data with standardized normalization.

- Head-to-head comparisons under controlled experimental settings .

Advanced: Which crystallization techniques yield high-purity single crystals for X-ray diffraction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.